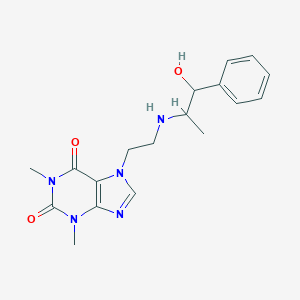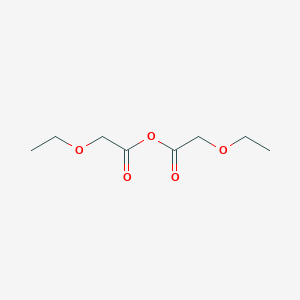
Cafedrine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
カフェドリンは、ノレフェドリンとテオフィリンの化学結合によって合成されます。合成経路は、ノレフェドリンをテオフィリンと特定の条件下で反応させて、目的の化合物を形成させることを含みます。 この反応には通常、化学結合が正しく形成されるように、制御された環境で正確な温度とpHレベルが必要です .
カフェドリンの工業生産方法は、同様の反応条件を使用しますが、収率と純度を高めるために最適化されたプロセスを用いた大規模合成を含みます。 工業プロセスには、最終製品を目的の形態で得るために、精製や結晶化などの追加のステップが含まれる場合があります .
化学反応の分析
カフェドリンは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
例えば、カフェドリンの酸化は、さまざまな酸化誘導体の形成につながる可能性がありますが、還元は、化合物の還元形の形成につながる可能性があります。 置換反応は、分子内の特定の官能基を置換することを含み、異なる誘導体の形成につながる可能性があります .
科学研究の応用
カフェドリンは、化学、生物学、医学、工業の分野で特に幅広い科学研究の応用範囲を持っています。化学では、類似の化学結合の合成と反応を研究するためのモデル化合物として使用されます。 生物学では、カフェドリンは、細胞プロセスに対する影響とその潜在的な治療的応用について研究されています .
医学では、カフェドリンは、主に心臓刺激剤として低血圧の治療に使用されます。ノレピネフリンの放出を刺激し、心臓の拍出量を高めることで、血圧を上昇させることが示されています。 これは、周術期と緊急の状況で貴重な薬剤になります .
工業では、カフェドリンは、新規医薬品開発や、医薬品製造における品質管理のための参照化合物として使用されます。 そのユニークな化学構造と特性は、さまざまな工業用途で貴重なツールとなっています .
科学的研究の応用
Cafedrine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and reactions of similar chemical linkages. In biology, this compound is studied for its effects on cellular processes and its potential therapeutic applications .
In medicine, this compound is primarily used as a cardiac stimulant to treat hypotension. It has been shown to increase blood pressure by stimulating the release of norepinephrine and enhancing cardiac output. This makes it a valuable drug in perioperative and emergency settings .
In industry, this compound is used in the development of new pharmaceuticals and as a reference compound for quality control in drug manufacturing. Its unique chemical structure and properties make it a valuable tool for various industrial applications .
作用機序
カフェドリンの作用機序は、体内の特定の分子標的と経路との相互作用を含みます。 カフェドリンは、血圧と心臓機能の調節において重要な役割を果たす神経伝達物質であるノレピネフリンの放出を刺激することで、その効果を発揮します .
カフェドリンは、心臓細胞の表面にあるアドレナリン受容体に結合し、細胞内シグナル伝達経路を活性化して、カルシウムイオンの放出を増強します。 これは、心臓の収縮力を強化し、心臓の拍出量を増やし、最終的に血圧の上昇につながります .
類似の化合物との比較
カフェドリンは、テオドレナリンやフェネチリンなどの、心臓血管系に刺激効果を与える他の化合物と類似しています。 カフェドリンは、ノレフェドリンとテオフィリンの特異的な化学結合が独特であり、その薬理学的特性が異なります .
例えば、テオドレナリンは、低血圧の治療に使用される別の心臓刺激剤ですが、化学構造と作用機序が異なります。 一方、フェネチリンは、精神活性作用のために使用されてきた刺激剤ですが、乱用される可能性があるため、医療現場では一般的に使用されていません .
類似化合物との比較
Cafedrine is similar to other compounds such as theodrenaline and fenethylline, which also have stimulant effects on the cardiovascular system. this compound is unique in its specific chemical linkage of norephedrine and theophylline, which gives it distinct pharmacological properties .
Theodrenaline, for example, is another cardiac stimulant used to treat hypotension, but it has a different chemical structure and mechanism of action. Fenethylline, on the other hand, is a stimulant that has been used for its psychoactive effects but is not commonly used in medical settings due to its potential for abuse .
特性
IUPAC Name |
7-[2-[(1-hydroxy-1-phenylpropan-2-yl)amino]ethyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2/h4-8,11-12,15,19,24H,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSKUDDDPKGBJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866678 |
Source


|
| Record name | Cafedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14535-83-2, 58166-83-9 |
Source


|
| Record name | Norephendrinetheophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014535832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cafedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)






![1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B87503.png)





